
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and amino groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene-9,10-dione followed by the introduction of hydroxyl and amino groups through subsequent reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of anthraquinone derivatives, while reduction of the nitro group can yield aminoanthracene derivatives.
Applications De Recherche Scientifique
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is a mechanism often exploited in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
5-Nitroanthraquinone: Does not have the hydroxyl and amino groups, limiting its versatility.
4-Aminoanthraquinone: Missing the nitro and hydroxyl groups, affecting its chemical properties and applications.
Uniqueness
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione stands out due to its combination of functional groups, which provide a unique set of chemical properties
Propriétés
Formule moléculaire |
C22H16N2O7 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
1,8-dihydroxy-4-[2-(4-hydroxyphenyl)ethylamino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c25-12-3-1-11(2-4-12)9-10-23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
Clé InChI |
XKBHFTQBWKMRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)

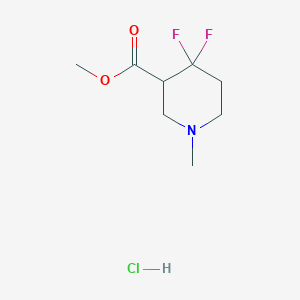
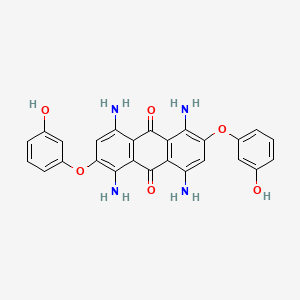
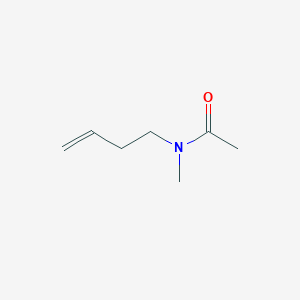
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
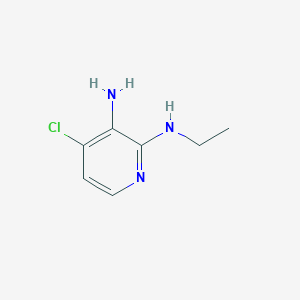
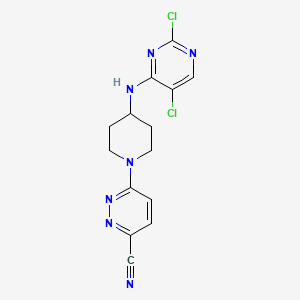
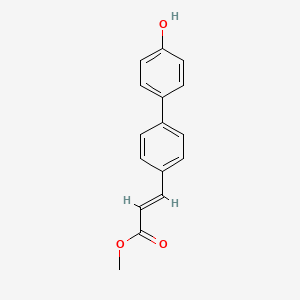
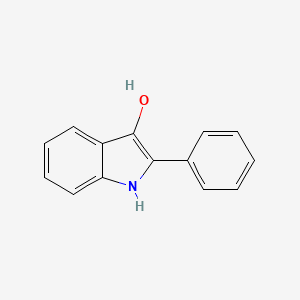
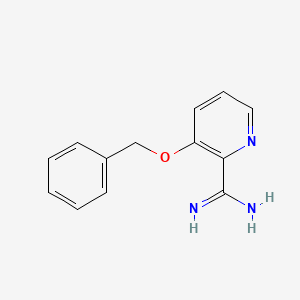
![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
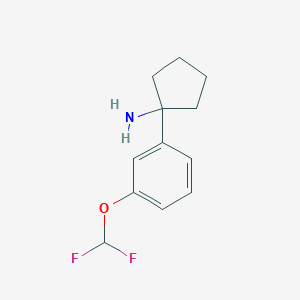
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
